molecular formula C5H6N2O3 B1654578 Methyl 2-diazo-3-oxobutanoate CAS No. 24762-04-7

Methyl 2-diazo-3-oxobutanoate

Cat. No.: B1654578
CAS No.: 24762-04-7
M. Wt: 142.11
InChI Key: ZBCRHIQRNYDVMB-UHFFFAOYSA-N
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Description

Methyl 2-diazo-3-oxobutanoate is an organic compound with the molecular formula C5H6N2O3. It is known for its distinctive diazo group, which imparts unique reactivity to the molecule. This compound is typically found as a colorless to yellow crystalline solid or liquid and is soluble in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-diazo-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of methyl 3-hydroxy-2-butanone with sodium nitrite in the presence of an acid to form the diazo compound . The reaction conditions must be carefully controlled to ensure the stability of the diazo group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent safety measures due to the potential hazards associated with diazo compounds. The process typically includes the use of specialized equipment to handle the reactive intermediates and to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of methyl 2-diazo-3-oxobutanoate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3(8)4(7-6)5(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCRHIQRNYDVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712060
Record name 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24762-04-7
Record name 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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